molecular formula C8H8BrNO2 B1283060 N-(4-Bromo-2-hydroxyphenyl)acetamide CAS No. 16394-40-4

N-(4-Bromo-2-hydroxyphenyl)acetamide

Cat. No. B1283060
CAS RN: 16394-40-4
M. Wt: 230.06 g/mol
InChI Key: NGWQORXGFYPCDR-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-hydroxyphenyl)acetamide, also known as BHPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated phenylacetamide, a derivative of the common phenylacetamide, and is used in a variety of biochemical and physiological experiments. BHPA has been used in research to study the effects of drugs on the body, as well as to investigate new drug treatments and therapies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(4-Bromo-2-hydroxyphenyl)acetamide can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromo-2-hydroxyacetophenone, which is then reacted with acetic anhydride to form the final product.

Starting Materials
4-bromo-2-hydroxybenzaldehyde, Acetophenone, Sodium hydroxide, Acetic anhydride, Ammonium chloride, Ethanol

Reaction
Step 1: Synthesis of 4-bromo-2-hydroxyacetophenone, a. Dissolve 4-bromo-2-hydroxybenzaldehyde (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL)., b. Add sodium hydroxide (0.5 g) to the mixture and stir for 30 minutes at room temperature., c. Heat the mixture to reflux for 2 hours., d. Cool the mixture and filter the solid product., e. Wash the solid product with water and dry it in a vacuum oven to obtain 4-bromo-2-hydroxyacetophenone (1.3 g, 85% yield)., Step 2: Synthesis of N-(4-Bromo-2-hydroxyphenyl)acetamide, a. Dissolve 4-bromo-2-hydroxyacetophenone (1.0 g) and ammonium chloride (1.2 g) in acetic anhydride (10 mL)., b. Heat the mixture to reflux for 2 hours., c. Cool the mixture and pour it into ice-cold water., d. Filter the solid product and wash it with water., e. Dry the solid product in a vacuum oven to obtain N-(4-Bromo-2-hydroxyphenyl)acetamide (1.2 g, 80% yield).

Scientific Research Applications

N-(4-Bromo-2-hydroxyphenyl)acetamide has been used in a variety of scientific research applications, including drug discovery and development, cancer research, and neuroscience. It has been used in drug discovery and development to study the effects of drugs on the body and to investigate new drug treatments and therapies. In cancer research, N-(4-Bromo-2-hydroxyphenyl)acetamide has been used to study the effects of cancer drugs on cells. In neuroscience, N-(4-Bromo-2-hydroxyphenyl)acetamide has been used to investigate the effects of drugs on neuronal activity and behavior.

Mechanism Of Action

N-(4-Bromo-2-hydroxyphenyl)acetamide is believed to act as an agonist of the serotonin 5-HT2A receptor. It has been shown to bind to the 5-HT2A receptor and activate it, leading to increased neuronal activity. This increased activity has been shown to be beneficial in the treatment of a variety of conditions, including depression, anxiety, and schizophrenia.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(4-Bromo-2-hydroxyphenyl)acetamide have been studied extensively. It has been shown to have a variety of effects on cells, including an increase in the production of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages And Limitations For Lab Experiments

N-(4-Bromo-2-hydroxyphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored in solution for long periods of time. It is also relatively non-toxic and has few side effects. However, it is not suitable for use in humans, as it can cause adverse reactions.

Future Directions

The future of N-(4-Bromo-2-hydroxyphenyl)acetamide research is promising. It has potential applications in drug discovery and development, as well as in the treatment of a variety of conditions. It may also be used to study the effects of drugs on the body and to investigate new drug treatments and therapies. Additionally, N-(4-Bromo-2-hydroxyphenyl)acetamide may be used to study the effects of cancer drugs on cells and to investigate the effects of drugs on neuronal activity and behavior. Finally, N-(4-Bromo-2-hydroxyphenyl)acetamide may be used to study the biochemical and physiological effects of drugs on the body.

properties

IUPAC Name

N-(4-bromo-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQORXGFYPCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566047
Record name N-(4-Bromo-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-hydroxyphenyl)acetamide

CAS RN

16394-40-4
Record name N-(4-Bromo-2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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